Nigerose

Descripción general

Descripción

It is an unfermentable sugar obtained by partial hydrolysis of nigeran, a polysaccharide found in black mold, but it can also be extracted from the dextrans found in rice molds and many other fermenting microorganisms . Nigerose is known for its unique properties, such as being almost indigestible, which makes it a potential prebiotic .

Aplicaciones Científicas De Investigación

Nigerose has several scientific research applications:

Mecanismo De Acción

Target of Action

Nigerose, a rare disaccharide connected by an α-1,3 glucosidic bond, is primarily targeted by a novel GH65 glycoside phosphorylase derived from Anaerosporobacter mobilis (AmNP) . This protein specifically catalyzes the phospholysis of this compound .

Mode of Action

The AmNP protein catalyzes the phospholysis of this compound to generate glucose and glucose-1-phosphate in the presence of phosphate . This indicates that it is a typical this compound phosphorylase. Compared to previously reported this compound phosphorylases, AmNP exhibits lower affinity towards this compound in phosphorolysis reaction and higher affinity towards glucose in reverse phosphorolysis reaction .

Biochemical Pathways

The biochemical pathway of this compound involves the phosphorolysis of this compound to generate glucose and glucose-1-phosphate . This process is catalyzed by the AmNP protein. The enzyme also shows reverse phosphorolytic activity on glucose .

Pharmacokinetics

Its synthesis involves the phosphorolysis of this compound to generate glucose and glucose-1-phosphate . This process is catalyzed by the AmNP protein, which exhibits lower affinity towards this compound in phosphorolysis reaction and higher affinity towards glucose in reverse phosphorolysis reaction .

Result of Action

The action of the AmNP protein on this compound results in the generation of glucose and glucose-1-phosphate . This indicates that this compound can be broken down into simpler sugars, which can then be used by the body for energy.

Action Environment

The action of this compound is influenced by the presence of phosphate, which is necessary for the phosphorolysis of this compound . The enzyme AmNP, which catalyzes this reaction, exhibits different affinities towards this compound and glucose depending on the reaction direction . This suggests that the action of this compound may be influenced by the concentrations of these substances in the environment.

Análisis Bioquímico

Biochemical Properties

Nigerose interacts with a novel GH65 glycoside phosphorylase derived from Anaerosporobacter mobilis (AmNP) . This protein can specifically catalyze the phospholysis of this compound to generate glucose and glucose-1-phosphate in the presence of phosphate . This indicates that AmNP might be superior in the synthetic capability of disaccharide .

Cellular Effects

As a potential prebiotic, this compound may stimulate the proliferation of specific gut bacteria , which could have various effects on cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme AmNP. AmNP catalyzes the phospholysis of this compound, breaking it down into glucose and glucose-1-phosphate . This process involves binding interactions with the enzyme and changes in the enzyme’s activity.

Metabolic Pathways

This compound is involved in the metabolic pathway catalyzed by the enzyme AmNP . This enzyme interacts with this compound to produce glucose and glucose-1-phosphate

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Nigerose can be synthesized through enzymatic methods. One efficient method involves the use of a novel glycoside phosphorylase derived from Anaerosporobacter mobilis . This enzyme catalyzes the phosphorolysis of this compound to generate glucose and glucose-1-phosphate in the presence of phosphate . Another method involves the use of maltose phosphorylase from Lactobacillus brevis to catalyze the synthesis of this compound using maltose as the substrate . The highest reported yield of this compound using this method reached 132.0 g/L with a 66.3% conversion rate .

Industrial Production Methods

Industrial production of this compound can be achieved through a one-pot enzymatic method, which involves adding multiple enzymes to a reaction system and coupling them to produce the target product . This method has been optimized to achieve high yields and conversion rates, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Nigerose undergoes various chemical reactions, including:

Hydrolysis: This compound can be hydrolyzed by specific enzymes to produce glucose.

Phosphorolysis: In the presence of phosphate, this compound can be phosphorolyzed to generate glucose and glucose-1-phosphate.

Oxidation and Reduction:

Comparación Con Compuestos Similares

Nigerose is unique among disaccharides due to its α-1,3 glycosidic bond and its indigestible nature . Similar compounds include:

Maltose: Composed of two glucose units connected by an α-1,4 glycosidic bond. Unlike this compound, maltose is digestible and commonly found in foods.

Trehalose: Composed of two glucose units connected by an α-1,1 glycosidic bond. Trehalose is also digestible and used as a sweetener and preservative.

Sucrose: Composed of glucose and fructose connected by an α-1,2 glycosidic bond. Sucrose is a common table sugar and is highly digestible.

This compound’s unique glycosidic bond and its potential prebiotic effects distinguish it from these other disaccharides .

Actividad Biológica

Nigerose, a rare disaccharide composed of two glucose units linked by an α-1,3 bond, has garnered interest in various fields due to its unique biological activities and potential applications. This article explores the biological activity of this compound, emphasizing its metabolic pathways, potential health benefits, and applications in biotechnology and medicine.

1. Overview of this compound

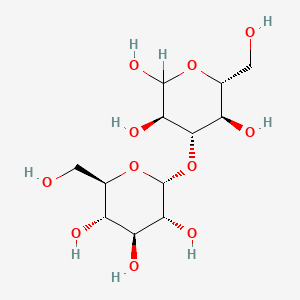

This compound is classified as an α-D-glucoside and is structurally represented as α-D-Glcp-(1→3)-D-Glc. Its unique linkage distinguishes it from more common disaccharides like maltose and sucrose, leading to different metabolic pathways and biological activities.

2. Metabolism of this compound

Research indicates that this compound is metabolized by specific bacterial enzymes, particularly those belonging to the glycoside hydrolase (GH) family. For instance, a study on Lactococcus lactis revealed that its GH31 α-1,3-glucosidase exhibits significant hydrolytic activity toward this compound, demonstrating its specificity for the α-1,3 linkage compared to other substrates like maltose and kojibiose .

Table 1: Enzymatic Activity of Lactococcus lactis GH31

| Substrate | k_cat/K_m Ratio (%) |

|---|---|

| This compound | 100 |

| Kojibiose | 13 |

| Maltose | 2.1 |

This specificity highlights the potential for using this compound in biotechnological applications where selective enzymatic reactions are desired.

3.1 Prebiotic Potential

This compound has been investigated for its prebiotic properties, which may enhance gut health by promoting beneficial bacteria growth. A review highlighted that this compound and similar oligosaccharides can serve as substrates for gut microbiota, potentially leading to improved intestinal health and immune function .

3.2 Antioxidant Properties

Recent studies have suggested that cyclic forms of this compound can act as oxygen nanocarriers. For example, cyclic nigerosyl-nigerose formulations were shown to release oxygen under hypoxic conditions, reducing cell mortality in cardiomyoblasts during reoxygenation phases . This property indicates possible therapeutic applications in ischemic conditions.

4. Applications in Drug Delivery

This compound has been utilized in drug delivery systems due to its ability to encapsulate therapeutic agents effectively. A notable study demonstrated that cyclic nigerosyl-1–6-nigerose could enhance the delivery of doxorubicin while protecting it from degradation in the gastric environment .

Table 2: Doxorubicin Release Profile from Cyclic Nigerosyl-1–6-Nigerose

| Time (Days) | % Drug Released |

|---|---|

| 0 | 0 |

| 14 | 20 |

| 21 | 32.5 |

This slow-release mechanism suggests that this compound-based carriers could improve localized treatment efficacy for various cancers.

5.1 Case Study: this compound in Cancer Treatment

A study investigated the use of cyclic nigerosyl-1–6-nigerose as a carrier for doxorubicin, revealing a high encapsulation efficiency (95%) and a controlled release profile that could facilitate targeted therapy in tumors . The findings support the potential of this compound as a versatile building block in drug formulation.

5.2 Case Study: Metabolic Pathways

Research on bacterial metabolism demonstrated that this compound can be effectively utilized by gut microbiota, enhancing the understanding of its role as a prebiotic . This insight opens avenues for further exploration into dietary applications.

6. Conclusion

This compound exhibits significant biological activities that extend beyond mere sweetness. Its unique metabolic pathways, prebiotic potential, antioxidant properties, and applications in drug delivery systems position it as a valuable compound in biomedicine and biotechnology. Continued research into its mechanisms of action and broader applications will further elucidate its role in health and disease management.

Propiedades

IUPAC Name |

(3R,4S,5R,6R)-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8-,9-,10+,11?,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGJYVCQYDKYDW-NSYYTRPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331419 | |

| Record name | Nigerose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497-48-3 | |

| Record name | Nigerose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the molecular formula and weight of nigerose?

A1: this compound, also known as sakebiose, has the molecular formula C12H22O11 and a molecular weight of 342.30 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, researchers have used techniques like 1H-NMR and 13C-NMR to confirm the structure and analyze the composition of this compound in various studies. [, , ]

Q3: What is this compound?

A3: this compound is a disaccharide composed of two glucose units linked by an α-(1→3) glycosidic bond. This linkage distinguishes it from other common glucose disaccharides like maltose (α-1,4 linkage) and isomaltose (α-1,6 linkage).

Q4: How is this compound produced industrially?

A4: this compound can be produced enzymatically using enzymes like mycodextranase which breaks down nigeran (a fungal polysaccharide) into this compound and a tetrasaccharide. [] Other enzymes like α-glucosidases with transglycosylation activity can also produce this compound from substrates like maltose. [, , , ]

Q5: What are the potential applications of this compound?

A5: this compound is being explored for its potential as a low-calorie sugar substitute due to its reduced digestibility compared to traditional sugars. [] Additionally, research suggests that this compound may have immunomodulatory properties, enhancing the Th1-like immune response in mice. []

Q6: Can sucrose phosphorylase be used to produce this compound?

A6: While wild-type sucrose phosphorylase primarily produces maltose and kojibiose, researchers have successfully engineered a mutant with altered regioselectivity that exclusively produces this compound. This was achieved by a single amino acid substitution (Q345F) in the enzyme from Bifidobacterium adolescentis (BaSP). [, ]

Q7: Are there enzymes that specifically target this compound for hydrolysis?

A7: Yes, research has identified a novel α-1,3-glucoside phosphorylase from Clostridium phytofermentans (Cphy_3313) that specifically acts on this compound, breaking it down into D-glucose and β-D-glucose 1-phosphate. []

Q8: Is there information available about the stability of this compound under different conditions?

A9: While specific studies on this compound stability are limited within the provided papers, the enzymatic production methods suggest that it is stable under typical enzymatic reaction conditions (moderate temperature, aqueous solutions, specific pH ranges). [, ] Further research is needed to determine its stability under various processing and storage conditions relevant to its potential applications.

Q9: Has this compound been investigated for its compatibility with other materials in specific applications?

A9: The provided papers do not offer specific insights into material compatibility beyond its use in enzymatic reactions and cell-based assays. Further research is needed to understand its behavior and interactions with different materials in potential applications like food systems or pharmaceutical formulations.

Q10: Have computational methods been employed to study this compound?

A11: Yes, computational chemistry techniques like molecular modeling and docking studies have been utilized to investigate the interaction of this compound with proteins like malectin, a carbohydrate-binding protein found in the endoplasmic reticulum. []

Q11: What is known about the structure-activity relationship of this compound and its derivatives?

A12: Research suggests that modifications to the this compound structure can significantly impact its biological activity. For example, the introduction of deoxy modifications to the this compound structure has been explored to understand its impact on its properties and potential applications. [] Additionally, studies investigating the digestibility of kojibiose and this compound analogues revealed that alterations in the sugar monomer and glycosidic linkage significantly influence their digestibility and potential caloric impact. []

Q12: Does this compound elicit an immune response?

A13: Studies in mice demonstrate that dietary supplementation with nigerooligosaccharides (NOS), a mixture containing this compound, can enhance both innate and adaptive immune responses. This effect is thought to be mediated by increased IL-12 and IFN-γ production, suggesting a Th1-type immune response skewing. []

Q13: What is the role of this compound in studies involving the immune response to dextran B-1355?

A14: this compound, containing the α-(1→3) diglucosyl moiety, has been used as a hapten in studies investigating the immune response to dextran B-1355, a polysaccharide with repeating α-(1→3) linkages. These studies aim to characterize the antibodies produced against this specific linkage and understand the fine specificity of the immune response. [, ]

Q14: What in vitro models have been used to study the effects of this compound?

A15: Researchers have utilized human intestinal Caco-2 cells, hepatoma HepG2 liver cells, and a co-culture model of these cell lines to study the metabolic effects of this compound. These studies provided insights into the impact of this compound on cellular energy production, fat accumulation, and gene expression. []

Q15: Are there in vivo studies exploring the effects of this compound?

A16: Yes, studies in mice have shown that dietary this compound can impact immune function and survival in response to infection. Specifically, mice fed a diet supplemented with NOS showed enhanced Th1 immune responses and improved survival against a lethal dose of 5-fluorouracil, suggesting potential immunomodulatory and protective effects. []

Q16: What about this compound's effect on cellular models under hypoxic conditions?

A17: Research has explored the potential of cyclic nigerosyl-nigerose (CNN) based nanocarriers for oxygen delivery in cellular models subjected to hypoxia. Studies using cardiomyoblasts (H9c2) and endothelial (HMEC) cells have shown that oxygenated CNN nanocarriers can protect these cells from hypoxia/reoxygenation injury, highlighting a potential application in myocardial ischemia treatment. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.